molecular formula C17H18ClN3O4 B2498664 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione CAS No. 847398-38-3

3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2498664
CAS No.: 847398-38-3
M. Wt: 363.8
InChI Key: QOEXPCSKPBCEBE-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione is a sophisticated chemical building block designed for pharmaceutical research and development, particularly in the fields of oncology and autoimmune diseases. Its structure incorporates a pyrimidine-2,4-dione core, a privileged scaffold in medicinal chemistry, which is functionalized with a 4-chlorophenyl group and a 1,4-dioxa-8-azaspiro[4.5]decane moiety. The 1,4-dioxa-8-azaspiro[4.5]decane group is a key structural feature known to be utilized in bioactive compounds, notably as a component in sigma-1 receptor ligands that have been developed and evaluated as potent tumor imaging agents with low lipophilicity . The presence of the chlorophenyl-pyrimidine structure is similarly found in compounds designed as bifunctional agents for degrading cyclin-dependent kinase 2 (CDK2) via the ubiquitin-proteasome pathway, a promising approach in targeted protein degradation therapeutics . This compound is intended for research use only and is a key intermediate for scientists working in computer-aided drug design (CADD), quantitative structure-activity relationship (QSAR) studies, and the synthesis of novel therapeutic agents . Researchers can leverage this compound to explore mechanisms of action related to kinase inhibition or receptor targeting, which are relevant in the study of cancers, rheumatoid arthritis, and type 1 diabetes . Its structural complexity and potential for high-affinity interactions make it a valuable candidate for molecular docking simulations, molecular dynamics studies, and the profiling of absorption, distribution, metabolism, and excretion (ADME) and toxicity properties in the early stages of drug discovery .

Properties

IUPAC Name

3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClN3O4/c18-12-1-3-13(4-2-12)21-15(22)11-14(19-16(21)23)20-7-5-17(6-8-20)24-9-10-25-17/h1-4,11H,5-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEXPCSKPBCEBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12OCCO2)C3=CC(=O)N(C(=O)N3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with notable biological activity, particularly in the context of anticonvulsant properties. This article provides a comprehensive overview of its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

  • Molecular Formula : C17H18ClN3O4
  • Molecular Weight : 363.8 g/mol
  • IUPAC Name : 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-1H-pyrimidine-2,4-dione

The compound features a pyrimidine core substituted with a 4-chlorophenyl group and an 8-azaspiro[4.5]decan moiety, which is further modified by a dioxane ring. These structural components suggest a potential for diverse biological activities, particularly in the realm of medicinal chemistry.

Anticonvulsant Activity

Research indicates that compounds related to 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione exhibit significant anticonvulsant activity . Studies have shown that these compounds can interact with GABA(A) receptors , which are critical in managing seizure disorders. The modulation of neurotransmitter systems in the central nervous system appears to underlie their anticonvulsant properties .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals variations in biological activity based on substituent modifications:

Compound NameMolecular FormulaKey FeaturesBiological Activity
N-[(4-bromophenyl)-amino]-2-azaspiro[4.5]decane-1,3-dioneC16H18BrN3O2Brominated analogAnticonvulsant
8-(4-Bromobutyl)-8-azaspiro[4.5]-decane-7,9-dioneC13H20BrN2O2Contains bromobutyl groupAnxiolytic properties
6-(1,4-dioxa-8-azaspiro[4.5]decan) derivativesVariableDioxane-containing spirocyclic structuresDiverse pharmacological effects

This table illustrates how variations in substituents can lead to different biological activities and therapeutic potentials.

The interaction studies focusing on the compound's binding affinity to GABA(A) receptors provide insights into its mechanism of action. Modifications to the spirocyclic structure or substituents on the pyrimidine ring can significantly influence biological activity and receptor binding affinity .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the pharmacological profile of this compound. Research has shown that specific modifications can enhance potency and selectivity towards biological targets. For example, certain derivatives with varied substituents exhibited improved inhibitory activity against target enzymes involved in lipid metabolism .

Case Studies and Research Findings

Several studies have documented the efficacy of related compounds in preclinical models:

  • Anticonvulsant Efficacy : A study demonstrated that derivatives similar to 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine showed significant anticonvulsant effects in rodent models of epilepsy .
  • Neurotransmitter Modulation : Research exploring the modulation of neurotransmitter systems indicated that these compounds can effectively enhance GABAergic transmission, which is essential for controlling seizure activity .

Scientific Research Applications

Antitumor Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antitumor properties. The compound has been explored for its potential as an anticancer agent. Studies have shown that similar pyrimidine derivatives can inhibit tumor growth by interfering with cellular pathways involved in proliferation and apoptosis. For instance, a study highlighted the synthesis of various pyrimidine derivatives that demonstrated cytotoxic effects on cancer cell lines, suggesting that 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione may have similar applications in cancer therapeutics .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research into related compounds has shown promising results against various bacterial and fungal strains. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways essential for microbial survival .

Neurological Applications

Given the presence of the spirocyclic structure in the compound, it may possess neuroprotective properties. Compounds with similar structures have been studied for their ability to modulate neurotransmitter systems or protect against neurodegenerative diseases . This opens avenues for research into treatments for conditions such as Alzheimer's or Parkinson's disease.

Polymer Chemistry

The unique structural characteristics of 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione make it a candidate for use in polymer synthesis. Its ability to act as a cross-linking agent can enhance the mechanical properties of polymers. Research has indicated that incorporating such compounds into polymer matrices can improve thermal stability and mechanical strength .

Nanomaterials

There is potential for this compound to be utilized in the development of nanomaterials. Its unique molecular architecture could facilitate the formation of nanostructures with specific electronic or optical properties, making it suitable for applications in sensors or electronic devices .

Case Study: Synthesis and Evaluation of Antitumor Activity

A recent study synthesized a series of pyrimidine derivatives based on the structure of 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione and evaluated their cytotoxic effects on various cancer cell lines. The findings indicated that certain modifications to the structure enhanced antitumor activity significantly compared to non-modified counterparts .

Case Study: Antimicrobial Efficacy

Another research effort focused on testing the antimicrobial efficacy of similar compounds against multi-drug resistant bacteria. The results demonstrated that derivatives exhibited substantial antibacterial activity, suggesting that further exploration of 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione could lead to novel antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine-2,4-dione Derivatives

Compound Name / ID Core Structure Substituents / Modifications Key Features / Applications Reference
Target Compound : 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl) Pyrimidine-2,4-dione - 4-Chlorophenyl at C3
- 1,4-Dioxa-8-azaspiro[4.5]decane at C6
Enhanced rigidity, potential kinase modulation
Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione) Diazaspiro[4.5]decane-2,4-dione - Phenylpiperazine-propyl chain at C3
- Phenyl at C8
Reported in kinase inhibition studies; flexible side chain may improve solubility
Compound 67 (S)-6-(1-(benzo[d][1,3]dioxol-5-yl)ethyl)amino)-3-(2,2,2-trifluoroethyl)pyrimidine-2,4-dione Pyrimidine-2,4-dione - Trifluoroethyl at C3
- Benzo[d][1,3]dioxol-5-yl ethylamine at C6
Antifungal/antimicrobial activity; trifluoroethyl enhances metabolic stability
6-((4-(2,3-dimethylphenoxy)piperidin-1-yl)methyl)pyrimidine-2,4(1H,3H)-dione Pyrimidine-2,4-dione - Piperidinylmethyl at C6
- 2,3-Dimethylphenoxy at C4
Anti-mycobacterial (tuberculosis); piperidine enhances membrane penetration
Compound 9a (pyrido[4,3-d]pyrimidine-5',7'-dione) Pyrido[4,3-d]pyrimidine - Aryl at C4
- Dithioxo groups at C5' and C7'
Anticancer potential; sulfur atoms may influence redox activity

Key Research Findings and Structural Insights

Spirocyclic vs. Linear Side Chains: The target compound’s 1,4-dioxa-8-azaspiro[4.5]decane group introduces steric hindrance and rigidity, which may improve target selectivity compared to linear analogs like Compound 13’s phenylpiperazine-propyl chain .

Substituent Effects on Bioactivity: The 4-chlorophenyl group in the target compound likely enhances electron-withdrawing effects, stabilizing the pyrimidine ring and modulating receptor binding. This contrasts with Compound 67’s trifluoroethyl group, which increases hydrophobicity and resistance to oxidative metabolism . Compound 3’s 2,3-dimethylphenoxy-piperidine substituent demonstrates the importance of bulky aromatic groups in anti-mycobacterial activity, suggesting the target compound’s chlorophenyl may offer similar advantages .

Q & A

Q. What are the established synthetic routes for 3-(4-chlorophenyl)-6-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)pyrimidine-2,4(1H,3H)-dione, and how can purity be validated?

Answer: Synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the 1,4-dioxa-8-azaspiro[4.5]decane moiety via cyclization of 4-piperidone derivatives with ethylene glycol under acid catalysis .
  • Step 2 : Coupling the spirocyclic amine to the pyrimidine-2,4-dione core using nucleophilic substitution or Buchwald-Hartwig amination .
  • Purity Validation :
    • HPLC : Use reverse-phase columns (e.g., Purospher®STAR) with UV detection at 254 nm for quantification .
    • NMR : Analyze 1H^1H and 13C^13C spectra to confirm regioselectivity and absence of byproducts (e.g., residual ethylene glycol or unreacted piperidone) .

Q. How is the structural conformation of this compound confirmed experimentally?

Answer:

  • X-Ray Crystallography : Single-crystal diffraction (monoclinic system, space group P21/cP2_1/c) resolves bond angles, torsion angles, and hydrogen bonding networks. For example, similar spiro compounds show C–N bond lengths of 1.45–1.48 Å and O–C–O angles of 117–120° .
  • FT-IR Spectroscopy : Peaks at 1680–1720 cm1^{-1} confirm carbonyl groups in the pyrimidine-dione and spirocyclic moieties .

Q. What analytical techniques are critical for assessing stability under varying pH and temperature conditions?

Answer:

  • Forced Degradation Studies :
    • Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 40°C for 24 hours. Monitor degradation via LC-MS .
    • Thermal Stability : Use differential scanning calorimetry (DSC) to identify melting points and decomposition temperatures (e.g., >200°C for similar spiro compounds) .

Advanced Research Questions

Q. How can conflicting data on biological activity (e.g., enzyme inhibition vs. cytotoxicity) be resolved?

Answer:

  • Dose-Response Curves : Perform assays across a wide concentration range (e.g., 1 nM–100 µM) to differentiate selective inhibition from non-specific cytotoxicity .
  • Off-Target Screening : Use proteome-wide profiling (e.g., KinomeScan) to identify unintended interactions .
  • Replication : Validate results in orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .

Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses with target enzymes (e.g., HIV Rev or Pfmrk kinases). Focus on hydrogen bonding with the pyrimidine-dione core and hydrophobic interactions with the spirocyclic group .
  • MD Simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-receptor complexes .

Q. How should researchers design experiments to probe the compound’s mechanism of action in disease models?

Answer:

  • In Vitro Models : Use CRISPR-edited cell lines to knockout putative targets (e.g., kinases) and compare phenotypic responses .
  • In Vivo Studies : Optimize pharmacokinetics via logP adjustments (e.g., introducing polar groups on the chlorophenyl ring) to enhance bioavailability .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify downstream pathways affected .

Methodological Frameworks for Data Interpretation

Q. How to address discrepancies in crystallographic vs. spectroscopic data for structural assignments?

Answer:

  • Cross-Validation : Compare X-ray-derived bond lengths/angles with DFT-optimized geometries (e.g., Gaussian 16 at B3LYP/6-31G* level) .
  • Dynamic NMR : Analyze variable-temperature 1H^1H NMR to detect conformational flexibility that may explain differences .

Q. What statistical approaches are recommended for analyzing dose-dependent responses in enzyme inhibition assays?

Answer:

  • Four-Parameter Logistic Regression : Fit data to the Hill equation (Y=Bottom+(TopBottom)/(1+10(LogEC50 - X)))Y = \text{Bottom} + (\text{Top} - \text{Bottom}) / (1 + 10^{\text{(LogEC50 - X)}}))) to calculate IC50_{50} values .
  • Outlier Detection : Use Grubbs’ test (α=0.05\alpha = 0.05) to exclude anomalous replicates .

Tables for Reference

Q. Table 1. Key Physicochemical Properties of Analogous Spiro Compounds

PropertyValue RangeMethodReference
Melting Point180–220°CDSC
logP2.1–3.5Reverse-phase HPLC
Aqueous Solubility (pH 7.4)10–50 µMShake-flask method

Q. Table 2. Common Synthetic Byproducts and Mitigation Strategies

ByproductSourceMitigation
Unreacted 4-piperidoneIncomplete cyclizationExtended reflux (12–24 hrs)
Ethylene glycol adductsSide reactionsColumn chromatography (SiO2_2)

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